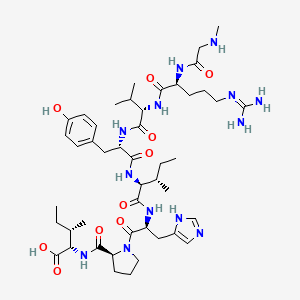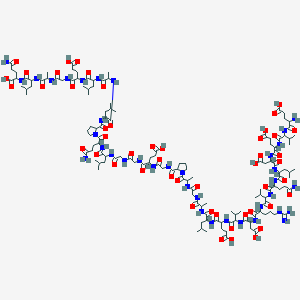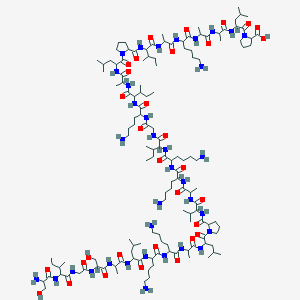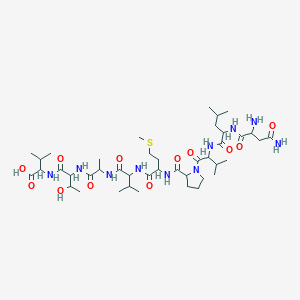
(Sar1,Ile8)-Angiotensin II
Descripción general
Descripción
(Sar1,Ile8)-Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is specifically designed to act as an antagonist to the angiotensin II receptor, thereby inhibiting the physiological effects of angiotensin II.
Mecanismo De Acción
Target of Action
(Sar1,Ile8)-Angiotensin II, also known as [Sar1, Ile8]-Angiotensin II, is a synthetic peptide that acts as an antagonist for the angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
This compound interacts with AT1R, blocking the binding of the natural ligand, angiotensin II . This prevents the activation of the receptor and inhibits the downstream signaling pathways that are normally triggered by angiotensin II.
Biochemical Pathways
The primary pathway affected by this compound is the renin-angiotensin system (RAS). By blocking AT1R, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and reduced fluid volume .
Result of Action
The primary result of this compound action is the inhibition of the physiological effects of angiotensin II. This includes reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood pressure and reduced fluid volume .
Análisis Bioquímico
Biochemical Properties
(Sar1,Ile8)-Angiotensin II interacts with various enzymes, proteins, and biomolecules, primarily targeting angiotensin II receptors (AT1 and AT2). These interactions are crucial for understanding the compound’s role in biochemical reactions. The binding of this compound to AT1 receptors leads to vasoconstriction, increased blood pressure, and aldosterone secretion. Additionally, it interacts with G-protein-coupled receptors (GPCRs), which mediate various intracellular signaling pathways .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, it promotes cell proliferation and hypertrophy, contributing to vascular remodeling. The compound also affects endothelial cells by enhancing the production of reactive oxygen species (ROS) and promoting inflammation . These cellular effects are mediated through the activation of AT1 receptors and subsequent signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves binding to AT1 receptors, leading to the activation of G-proteins and downstream signaling pathways. This activation results in the phosphorylation of various proteins, including mitogen-activated protein kinases (MAPKs) and extracellular signal-regulated kinases (ERKs). These phosphorylated proteins then modulate gene expression and cellular responses. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased oxidative stress and inflammation . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively mimic the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion. At higher doses, it may cause adverse effects, including hypertension, renal damage, and cardiovascular complications . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin system (RAS). It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, which regulate the production and degradation of angiotensin peptides. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in physiological and pathological conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via peptide transporters and can accumulate in specific tissues, such as the kidneys and blood vessels. Its localization and accumulation are influenced by factors such as receptor expression and tissue-specific transport mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Sar1,Ile8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific sequence for this compound includes the substitution of sarcosine (Sar) at the first position and isoleucine (Ile) at the eighth position.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of the peptide by automating the repetitive steps of deprotection and coupling. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: (Sar1,Ile8)-Angiotensin II primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions:
Hydrolysis: Water and proteolytic enzymes such as angiotensin-converting enzyme (ACE).
Oxidation: Mild oxidizing agents can be used to study the stability of the peptide under oxidative stress.
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments and amino acids.
Aplicaciones Científicas De Investigación
(Sar1,Ile8)-Angiotensin II has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Employed in studies investigating the role of angiotensin II in various physiological processes.
Medicine: Utilized in research on hypertension and cardiovascular diseases as an angiotensin II receptor antagonist.
Industry: Applied in the development of new therapeutic agents targeting the renin-angiotensin system.
Comparación Con Compuestos Similares
Losartan: Another angiotensin II receptor antagonist used in the treatment of hypertension.
Valsartan: A non-peptide angiotensin II receptor blocker with similar therapeutic applications.
Candesartan: A prodrug that is converted to its active form in the body, also used to manage hypertension.
Uniqueness: (Sar1,Ile8)-Angiotensin II is unique due to its specific amino acid substitutions, which confer distinct binding properties and receptor selectivity. Unlike non-peptide antagonists, it mimics the structure of endogenous angiotensin II, allowing for more precise studies of receptor interactions and signaling mechanisms.
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)




